1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine
CAS No.: 795277-70-2
Cat. No.: VC17972907
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 795277-70-2 |
|---|---|
| Molecular Formula | C8H6N4 |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 3,6,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,10-pentaene |
| Standard InChI | InChI=1S/C8H6N4/c1-2-9-7-6(1)11-5-12-4-3-10-8(7)12/h1-5,9H |
| Standard InChI Key | WKUZWNQPTNIAAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=C1N=CN3C2=NC=C3 |
Introduction
Structural Characteristics and Nomenclature
1H-imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine is defined by a tricyclic framework where the imidazole ring (positions 1,2-c) is fused to a pyrrolo[2,3-e]pyrimidine core. The numbering follows IUPAC conventions for fused heterocycles, with the imidazole occupying the first two positions of the pyrrolopyrimidine system . Key structural features include:
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Aromaticity: The conjugated π-system spans all three rings, conferring stability and planar geometry.
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Nitrogen Distribution: The system contains four nitrogen atoms, with basic sites at the pyrimidine N1 and imidazole N3 positions.
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Substitution Patterns: Electrophilic substitution occurs preferentially at the 3-position of the imidazole ring, while steric hindrance at fused junctions limits reactivity at certain sites .
A comparative analysis with the structurally similar 1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridine reveals that the pyrimidine ring in the queried compound introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Synthetic Methodologies
Core Ring Assembly
The synthesis of 1H-imidazo[1,2-c]pyrrolo[2,3-e]pyrimidine derivatives typically begins with the construction of the pyrrolopyrimidine precursor. A common route involves:
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Pyrrolopyrimidine Formation: Cyclocondensation of 4-aminopyrrole-3-carboxylates with aldehydes under acidic conditions.
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Imidazole Annulation: Reaction of the pyrrolopyrimidine amine with α-halogenocarbonyl compounds (e.g., chloroacetone) to form the imidazole ring .
For example, treatment of 6-amino-1H-pyrrolo[2,3-b]pyridine with α-bromoketones in dimethylformamide at 80°C yields the tricyclic core in 65–78% yields .
Functionalization Strategies
Electrophilic substitutions dominate post-synthetic modifications:
| Reaction Type | Conditions | Major Products | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro derivative | 72 |
| Sulfonation | ClSO₃H, reflux | 3-Sulfo derivative | 68 |
| Halogenation | Br₂/CHCl₃, RT | 3-Bromo derivative | 85 |
When the 3-position is blocked, substitution shifts to the 8-position of the pyrimidine ring, demonstrating the system's electronic flexibility .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the parent compound and derivatives align with expectations for fused polyazaheterocycles:
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared spectroscopy shows characteristic N–H stretches at 3074 cm⁻¹ and C=N vibrations at 1648 cm⁻¹ .
Reactivity and Derivatization
Electrophilic Aromatic Substitution
The imidazole ring exhibits greater reactivity than the pyrimidine component due to higher electron density. Computed Fukui indices (DFT B3LYP/6-311+G**) predict the following reactivity order:
This aligns with experimental observations of preferential nitration at C-3 .
Coordination Chemistry
The compound acts as a π-acceptor ligand in transition metal complexes. With Pd(II) acetate, it forms a square-planar complex:
X-ray crystallography of the palladium complex reveals bond lengths of 2.01 Å (Pd–Nimidazole) and 2.08 Å (Pd–Npyrimidine), indicating stronger binding to the imidazole nitrogen .
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